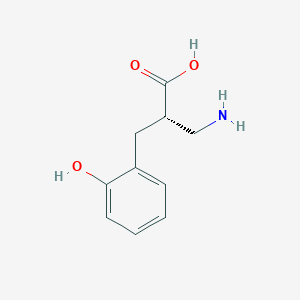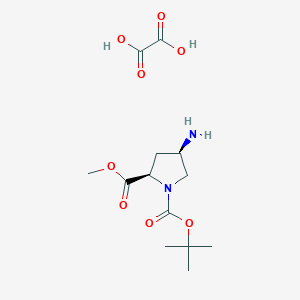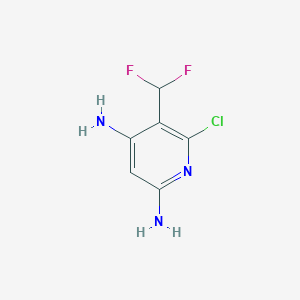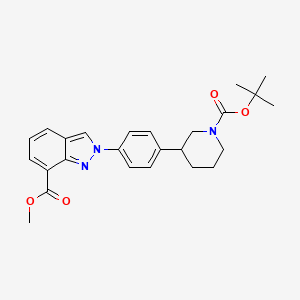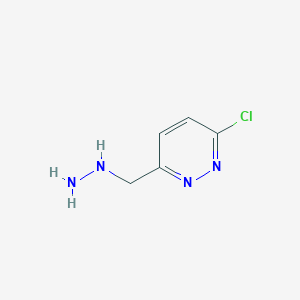
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a triazole ring substituted with a difluoromethyl group and a methyl group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound in synthetic chemistry, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole typically involves the introduction of the difluoromethyl group onto the triazole ring. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective methods. One such method includes the use of difluoroacetic acid as a starting material, which undergoes esterification and subsequent cyclization to form the triazole ring. This process is catalyzed by nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Cross-Coupling: Palladium catalysts and organoboron compounds are typically used in cross-coupling reactions.
Major Products Formed
Applications De Recherche Scientifique
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in the context of agrochemicals, the compound acts as an inhibitor of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the energy production in fungal pathogens, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-1H-pyrrole
- 3-(Difluoromethyl)-5-methylthiophene
Uniqueness
Compared to similar compounds, 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole exhibits unique properties due to the presence of the triazole ring, which imparts distinct electronic and steric effects. This makes it a versatile building block in synthetic chemistry and enhances its potential as a pharmaceutical and agrochemical agent .
Propriétés
Formule moléculaire |
C4H5F2N3 |
|---|---|
Poids moléculaire |
133.10 g/mol |
Nom IUPAC |
3-(difluoromethyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C4H5F2N3/c1-9-2-7-4(8-9)3(5)6/h2-3H,1H3 |
Clé InChI |
IQPCBYAVWDNQSW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=N1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


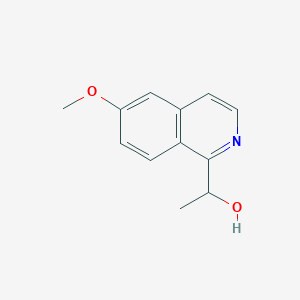
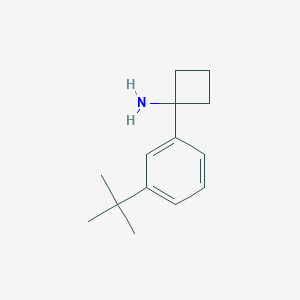
![2-Propenal, 3-[3-(methylsulfonyl)phenyl]-](/img/structure/B12958227.png)
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
![10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B12958229.png)
